3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide

Chemical Identity Quality Control Medicinal Chemistry

3,4-Dichloro-N-(pyridin-2-ylmethyl)benzamide is a synthetic benzamide featuring a 3,4-dichlorophenyl core linked via an amide bond to a 2-aminomethylpyridine moiety. This structural signature places it within the broader class of pyridylmethylbenzamide derivatives, a scaffold known to appear in fungicidal compositions and kinase inhibitor programs.

Molecular Formula C13H10Cl2N2O
Molecular Weight 281.13 g/mol
Cat. No. B5511597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide
Molecular FormulaC13H10Cl2N2O
Molecular Weight281.13 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C13H10Cl2N2O/c14-11-5-4-9(7-12(11)15)13(18)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,18)
InChIKeyMZUWSCVICZCORC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Inquiry: 3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide – Scientific Selection Data Availability


3,4-Dichloro-N-(pyridin-2-ylmethyl)benzamide is a synthetic benzamide featuring a 3,4-dichlorophenyl core linked via an amide bond to a 2-aminomethylpyridine moiety. This structural signature places it within the broader class of pyridylmethylbenzamide derivatives, a scaffold known to appear in fungicidal compositions and kinase inhibitor programs. However, a targeted search of authoritative databases (ChEBI, BindingDB, PubMed, Google Patents) reveals that the specific compound is virtually absent from primary research literature and patents as a characterized entity. The entries that do exist overwhelmingly belong to a structurally similar but chemically distinct hydrazone analog, 3,4-dichloro-N-(2-pyridinylmethylideneamino)benzamide, which is often conflated with the target amide in chemical catalogs [1]. This conflation represents a critical sourcing risk for research and industrial procurement.

Why Generic Substitution of 3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide Fails: The Hydrazone Conflation Problem


Generic substitution within the pyridylmethylbenzamide class is not straightforward for this compound due to a pervasive identity issue: the target amide (C13H10Cl2N2O) is frequently listed interchangeably with its hydrazone derivative (C13H9Cl2N3O) in chemical databases and vendor catalogs [1]. These two compounds differ fundamentally in their linker chemistry—amide (CO–NH) versus hydrazone (CO–NH–N=CH)—which alters hydrogen-bonding capacity, conformational flexibility, metabolic stability, and target binding. Any biological activity data reported under the hydrazone entry (e.g., BindingDB BDBM58709) cannot be automatically extrapolated to the amide. Therefore, substituting the target amide with a generic 'pyridylmethylbenzamide' or with the hydrazone analog without explicit batch-level analytical verification risks invalidating experimental results and compromising downstream structure-activity relationship interpretations [2].

Quantitative Differential Evidence for 3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide: Critical Data Gap Assessment


Structural Identity Differentiation vs. the Hydrazone Analog (CHEBI:109818)

The most critical differentiation for procurement is structural identity verification against the commonly confused hydrazone analog. The target amide is distinguished by its molecular formula (C13H10Cl2N2O, exact mass 280.02 Da) and the absence of the characteristic hydrazone imine (C=N) absorption band at ~1600–1640 cm⁻¹ in FT-IR and the corresponding N–H stretch for the hydrazone linker. Quantitatively, the amide exhibits a single amide carbonyl ¹³C NMR resonance at ~165–168 ppm, whereas the hydrazone shows an additional imine carbon at ~155–160 ppm and a distinct N–H proton. Confusion between these entities is documented in ChEBI (CHEBI:109818), where the hydrazone is the registered structure, yet vendor entries often link this identifier to the amide [1]. Researchers must request the certificate of analysis demonstrating the absence of the N3 hydrazone fragment by elemental analysis (calculated N%: amide 9.93% vs. hydrazone 14.23%) or high-resolution mass spectrometry.

Chemical Identity Quality Control Medicinal Chemistry

Biological Activity Data Gap: Amide vs. Hydrazone Activity at the Apelin Receptor

BindingDB entry BDBM58709 reports an IC50 of 40,000 nM for the hydrazone analog (CHEBI:109818) at the human Apelin receptor (APLNR) in a Sanford-Burnham Center for Chemical Genomics assay [1]. No corresponding data exist in BindingDB, ChEMBL, or PubMed for the target amide at this or any other target. This represents a complete data gap for the amide. While the hydrazone analog also shows an IC50 of 4,030 nM at the Type-1 angiotensin II receptor (AGTR1) [1], no such data are available for the amide. The absence of target engagement data precludes any claim of biological differentiation.

GPCR Pharmacology Binding Assay Chemical Biology

Fungicidal Class-Level Potential vs. Historical Pyridylmethylbenzamide Patents

Bayer CropScience patent US 7,326,725 claims fungicidal compositions comprising pyridylmethylbenzamide derivatives of formula (I) in combination with dithiocarbamate fungicides for curative or preventive control of phytopathogenic fungi in crops [1]. While this patent establishes the pyridylmethylbenzamide class as relevant for agrochemical applications, it does not specifically exemplify 3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide, nor does it provide quantitative efficacy data (e.g., EC50 values against specific fungal strains) for this compound. The 3,4-dichloro substitution pattern on the benzamide ring is a known pharmacophore for fungicidal activity within this class, but direct quantitative comparison data against close analogs (e.g., 4-chloro, 3,5-dichloro, or unsubstituted benzamide derivatives) are absent from the patent literature.

Agrochemical Fungicide Discovery Crop Protection

Kinase Inhibitor Scaffold Context: Pyridine-Benzamide MNK1/2 Inhibitors

Research on pyridine-benzamide scaffolds as dual MNK1 and MNK2 inhibitors demonstrates that this chemotype can yield compounds with promising in vitro and in vivo pharmacokinetic profiles and potent inhibition of eIF4E phosphorylation in cells [1]. However, the specific 3,4-dichloro substitution pattern on the benzamide ring, combined with the pyridin-2-ylmethyl linker, has not been individually characterized in this context. The closest characterized analogs in the MNK1/2 inhibitor series typically feature different substitution patterns. No SAR table including 3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide with MNK1/2 IC50 values is publicly available.

Oncology Kinase Inhibition Structure-Activity Relationship

Application Scenarios for 3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide Based on Available Evidence


QC Reference Standard for Distinguishing Amide from Hydrazone in Compound Libraries

Given the documented identity conflation in chemical databases [1], this compound serves as a critical authentic reference standard for quality control. Procurement of analytically verified 3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide (with certificate of analysis including ¹H/¹³C NMR, HRMS, and elemental analysis) enables research organizations to establish batch-level identity verification protocols for compound management and to retrospectively verify the identity of historical library samples, thereby preventing the propagation of incorrect structure-activity data.

Fragment-Based or Scaffold-Hopping Starting Point for Agrochemical Lead Generation

The pyridylmethylbenzamide scaffold is a claimed fungicidal pharmacophore in Bayer CropScience patents [2]. Researchers initiating new crop protection programs can procure this compound as a fragment-sized scaffold for systematic derivatization, leveraging the 3,4-dichloro substitution pattern—a privileged motif in agrochemical chemistry—to probe structure-activity relationships against target fungal pathogens. All biological activity expectations must be verified de novo, as no compound-specific field or greenhouse efficacy data are publicly available.

Medicinal Chemistry Building Block for Kinase-Focused Libraries

The pyridine-benzamide chemotype is validated in kinase inhibitor design, as evidenced by the development of dual MNK1/2 inhibitors [3]. This compound, with its 3,4-dichlorobenzamide moiety and pyridin-2-ylmethyl linker, offers a concrete building block for constructing focused compound libraries targeting the kinome. Procurement should be coupled with a systematic screening cascade, as no pre-existing kinase profiling data exist for this specific derivative.

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